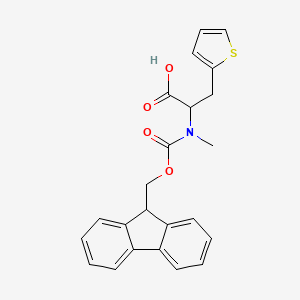
N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-N-メチル-3-(2-チエニル)-L-アラニンは、タンパク質に多く含まれるアミノ酸であるL-アラニンの誘導体です。 この化合物は、チエニル基、メチル基、およびFmoc(フルオレニルメトキシカルボニル)保護基を特徴としています。
準備方法
合成経路と反応条件
N-Fmoc-N-メチル-3-(2-チエニル)-L-アラニンの合成には、通常、いくつかのステップが含まれます。
アミノ基の保護: L-アラニンのアミノ基は、Fmoc基を使用して保護されます。
チエニル基の導入: チエニル基は、置換反応によって導入されます。
メチル化: 化合物はメチル化されてN-メチル基が導入されます。
工業生産方法
工業生産方法には、触媒、溶媒、精製技術の使用など、大規模合成のための反応条件の最適化が含まれる場合があります。これにより、高い収率と純度が保証されます。
化学反応の分析
反応の種類
N-Fmoc-N-メチル-3-(2-チエニル)-L-アラニンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チエニル基は、特定の条件下で酸化される可能性があります。
還元: 化合物は、チエニル基または他の官能基を修飾するために還元される可能性があります。
置換: Fmoc基は、除去または他の保護基に置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: Fmoc脱保護のためのピペリジンなどの試薬。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元により単純な炭化水素が生成される可能性があります。
科学研究への応用
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: タンパク質や酵素との相互作用について研究されています。
医学: 潜在的な治療用途について調査されています。
工業: 新規材料や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the development of new materials or chemical processes.
作用機序
N-Fmoc-N-メチル-3-(2-チエニル)-L-アラニンがその効果を発揮するメカニズムは、分子標的との相互作用によって異なります。 チエニル基は特定の酵素や受容体と相互作用する可能性があり、Fmoc基は化合物の溶解度と安定性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
N-Fmoc-L-アラニン: チエニル基とメチル基がありません。
N-Fmoc-N-メチル-L-アラニン: チエニル基がありません。
N-Fmoc-3-(2-チエニル)-L-アラニン: メチル基がありません。
類似化合物との比較
Similar Compounds
N-Fmoc-L-alanine: Lacks the thienyl and methyl groups.
N-Fmoc-N-methyl-L-alanine: Lacks the thienyl group.
N-Fmoc-3-(2-thienyl)-L-alanine: Lacks the methyl group.
特性
分子式 |
C23H21NO4S |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C23H21NO4S/c1-24(21(22(25)26)13-15-7-6-12-29-15)23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-12,20-21H,13-14H2,1H3,(H,25,26) |
InChIキー |
BSQVBFTWKMOFNN-UHFFFAOYSA-N |
正規SMILES |
CN(C(CC1=CC=CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















